3,6-Dibromocarbazole
Overview
Description
Synthesis Analysis
The synthesis of 3,6-Dibromocarbazole involves catalytic methods and reaction conditions that have been optimized to achieve high yields. Shao Hui-wang (2008) reported the synthesis using silica gel as a catalyst, achieving an 89.25% yield under specific conditions, including a 12-hour reaction time and dichloromethane as the solvent (Shao, 2008).
Molecular Structure Analysis
The molecular structure of 3,6-Dibromocarbazole has been elucidated using techniques like TLC and IR spectra, which confirm its distinctive dibrominated carbazole framework. The presence of bromine atoms at the 3 and 6 positions significantly influences its chemical reactivity and physical properties.
Chemical Reactions and Properties
3,6-Dibromocarbazole participates in various chemical reactions, including nitration and Friedel-Crafts acylation, which proceed readily due to the activation of the 3 and 6 positions by the bromine atoms. These reactions enable the introduction of multifunctional groups into the carbazole core, expanding its utility in the synthesis of electrically active organic materials (Dierschke et al., 2003).
Scientific Research Applications
Environmental Studies : It's used to study the sorption of polyhalogenated carbazoles onto microplastics, focusing on temperature and salinity effects (Qiu et al., 2019).
Chemical Synthesis : In chemical research, it's utilized for studying generation, alkylation, and conversion into 3,6-bis(trimethylstannyl)carbazole (Zavgorodnii et al., 2003). Also, it plays a role in synthesizing high-molecular-weight conjugated polycarbazoles, enhancing their solubility, molecular weight, and thermal properties (Fu & Bo, 2005).
Biomedical Research : In biomedical fields, 3,6-Dibromocarbazole serves as a molecular tool to study Pim-3 biological functions (Suchaud et al., 2013) and modulates cytochrome c release, crucial in cell death during ischemic injuries and neurodegenerative diseases (Bombrun et al., 2003).
Cancer Research : Its derivatives exhibit moderate antiproliferative effects on cancer cell lines and inhibit migration of metastatic cells (Butler-Fernández et al., 2019).
Agricultural Applications : Certain derivatives have potential as agricultural antibiotics for treating Staphylococcus aureus infections (Xie et al., 2021).
Corrosion Inhibition : It inhibits corrosion of mild steel in acidic environments, forming protective films on steel surfaces (Nwankwo et al., 2017).
Interaction with Proteins : It binds to human and bovine serum albumins more strongly than its structural analogs, affecting physiological activities (Wang et al., 2019).
Solar Cell Applications : It can be used as dye materials in dye-sensitized solar cells (Erden & Görgün, 2021).
Electronic Material Development : It's of interest as monomers for new electrically active organic materials (Dierschke et al., 2003).
Environmental Contaminant Studies : It's recognized as an emerging dioxin-like toxic environmental contaminant, highlighting the need for environmental management (Mumbo et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-dibromo-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHILUSWISKVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298163 | |
Record name | 3,6-Dibromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromocarbazole | |
CAS RN |
6825-20-3 | |
Record name | 6825-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dibromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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